![molecular formula C15H17N3O3S3 B5572839 (4aR*,7aS*)-1-methyl-4-{[2-(2-thienyl)-1,3-thiazol-4-yl]carbonyl}octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5572839.png)
(4aR*,7aS*)-1-methyl-4-{[2-(2-thienyl)-1,3-thiazol-4-yl]carbonyl}octahydrothieno[3,4-b]pyrazine 6,6-dioxide
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Description
Synthesis Analysis
The synthesis of related thieno[3,4-b]pyrazine derivatives involves multi-step reactions that typically start from simpler precursors. For example, thieno[3,4-b]pyrazine-based monomers can be synthesized via an improved route, leading to various derivatives with potential application in photovoltaic devices (Zhou et al., 2010). Another approach involves the efficient preparation of 2,3-disubstituted thieno[3,4-b]pyrazines through a combination of organocuprate reactions with alpha-diones (Kenning et al., 2002).
Scientific Research Applications
Monoamine Oxidase Inhibitory Activity
Compounds with similar structural features, specifically those related to thiazine and pyrazine derivatives, have been synthesized and evaluated for their monoamine oxidase (MAO) inhibitory activity. These inhibitors are crucial for treating various neurological and psychiatric disorders. A study by Ahmad et al. (2019) describes the synthesis of dihydrobenzo[c]pyrano[2,3-e][1,2]thiazine dioxides and their evaluation as selective inhibitors of monoamine oxidase A (MAO-A) and B (MAO-B), highlighting the therapeutic potential of such compounds in neurological research and treatment (Ahmad et al., 2019).
Catalyst in Synthesis
Thiadiazine derivatives, closely related to the query compound, have been utilized as efficient and homogeneous catalysts for synthesizing diverse heterocyclic compounds. A study by Khazaei et al. (2015) reported the use of a thiadiazine derivative as a catalyst for the one-pot synthesis of 4H-pyran, pyranopyrazole, and pyrazolo[1,2-b]phthalazine derivatives under aqueous media, demonstrating the compound's role in facilitating green chemistry protocols (Khazaei et al., 2015).
properties
IUPAC Name |
[(4aR,7aS)-1-methyl-6,6-dioxo-2,3,4a,5,7,7a-hexahydrothieno[3,4-b]pyrazin-4-yl]-(2-thiophen-2-yl-1,3-thiazol-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3S3/c1-17-4-5-18(12-9-24(20,21)8-11(12)17)15(19)10-7-23-14(16-10)13-3-2-6-22-13/h2-3,6-7,11-12H,4-5,8-9H2,1H3/t11-,12+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLWIHBWNXFMTLH-NEPJUHHUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(C2C1CS(=O)(=O)C2)C(=O)C3=CSC(=N3)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCN([C@@H]2[C@H]1CS(=O)(=O)C2)C(=O)C3=CSC(=N3)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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